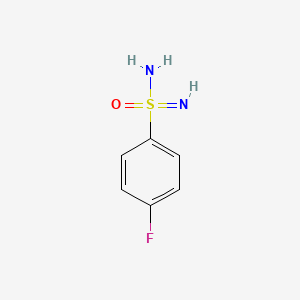
4-Fluorobenzenesulfonimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzenesulfonimidamide is a fluorinated aromatic sulfonamide compound characterized by the presence of a fluorine atom on the benzene ring and a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common synthetic route involves the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with ammonia or an amine derivative under controlled conditions.
Reductive Amination: Another method is the reductive amination of 4-fluorobenzenesulfonyl chloride with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and pressure, are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated benzenesulfonic acids.
Reduction: 4-Fluorobenzenesulfonic acids.
Substitution: Various substituted fluorobenzenesulfonamides.
科学的研究の応用
4-Fluorobenzenesulfonimidamide is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in bioimaging and as a fluorophore in biological studies.
Industry: It is used in the production of materials and monomers for various industrial applications.
作用機序
The mechanism by which 4-Fluorobenzenesulfonimidamide exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis. In antitumor applications, it may target specific pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell wall synthesis.
Antitumor Action: Inhibits pathways involved in cancer cell growth and division.
類似化合物との比較
4-Fluorobenzenesulfonimidamide is unique due to its fluorine atom, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:
4-Fluorobenzenesulfonamide: Lacks the imidamide group.
4-Methoxybenzenesulfonamide: Contains a methoxy group instead of fluorine.
4-Nitrobenzenesulfonamide: Contains a nitro group instead of fluorine.
These compounds differ in their reactivity and applications due to the presence of different substituents on the benzene ring.
特性
分子式 |
C6H7FN2OS |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(aminosulfonimidoyl)-4-fluorobenzene |
InChI |
InChI=1S/C6H7FN2OS/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H3,8,9,10) |
InChIキー |
BLTLOPDHFNALLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)S(=N)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


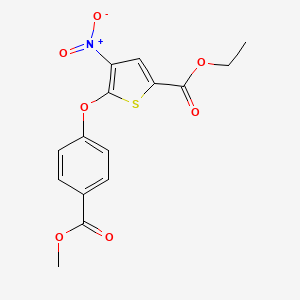
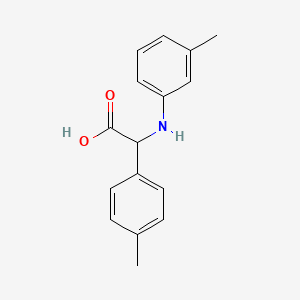
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
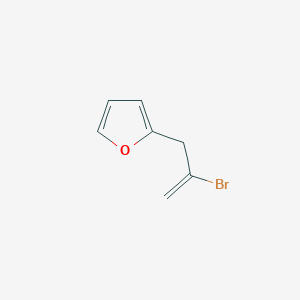
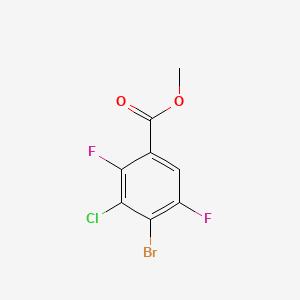
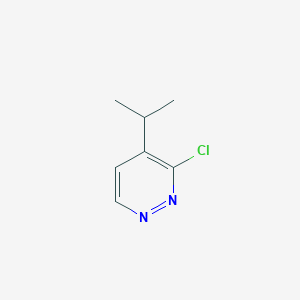
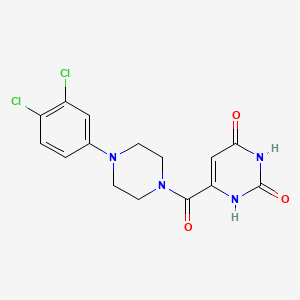
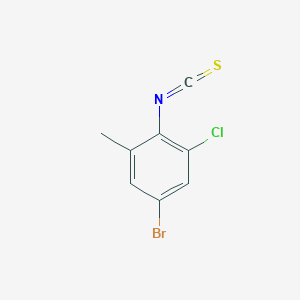

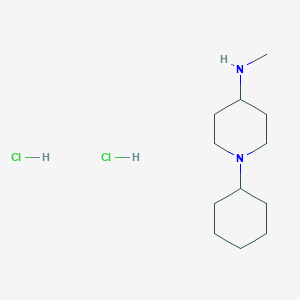
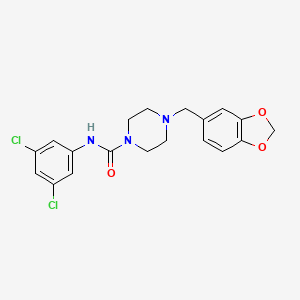
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)

